
Cyclopropyl(2,5-difluorophenyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopropyl(2,5-difluorophenyl)methanol is an important organic synthesis intermediate. It is often used to prepare other organic compounds and finds applications in various fields such as synthetic drugs, pesticides, dyes, photosensitive materials, and coatings .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Cyclopropyl(2,5-difluorophenyl)methanol typically involves the reaction of cyclopropylmethanol with 2,5-difluorobenzene under specific conditions. The reaction is usually catalyzed by a base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF). The reaction is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions: Cyclopropyl(2,5-difluorophenyl)methanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: It can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Sodium hydride in DMSO or potassium tert-butoxide in THF.
Major Products Formed:
Oxidation: Cyclopropyl(2,5-difluorophenyl)ketone.
Reduction: this compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Cyclopropyl(2,5-difluorophenyl)methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the development of bioactive molecules and pharmaceuticals.
Medicine: It serves as an intermediate in the synthesis of drugs with potential therapeutic effects.
Industry: The compound is used in the production of pesticides, dyes, and coatings.
Mécanisme D'action
The mechanism by which Cyclopropyl(2,5-difluorophenyl)methanol exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to the modulation of biochemical pathways. The molecular targets and pathways involved vary depending on the specific bioactive molecule derived from the compound .
Comparaison Avec Des Composés Similaires
Cyclopropyl(2,5-difluorophenyl)methanol can be compared with other similar compounds such as:
- Cyclopropyl(3,5-difluorophenyl)methanol
- Cyclopropyl(2,6-difluorophenyl)methanol
- Cyclopropyl(2,4-difluorophenyl)methanol
These compounds share similar structural features but differ in the position of the fluorine atoms on the phenyl ring. This difference can lead to variations in their chemical reactivity and biological activity, highlighting the uniqueness of this compound .
Propriétés
Formule moléculaire |
C10H10F2O |
|---|---|
Poids moléculaire |
184.18 g/mol |
Nom IUPAC |
cyclopropyl-(2,5-difluorophenyl)methanol |
InChI |
InChI=1S/C10H10F2O/c11-7-3-4-9(12)8(5-7)10(13)6-1-2-6/h3-6,10,13H,1-2H2 |
Clé InChI |
UJZGQUNBJALFPU-UHFFFAOYSA-N |
SMILES canonique |
C1CC1C(C2=C(C=CC(=C2)F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



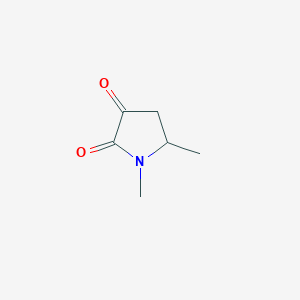

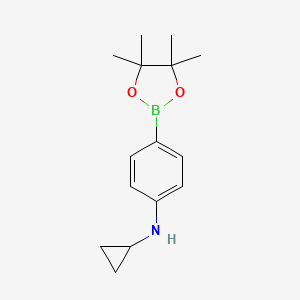
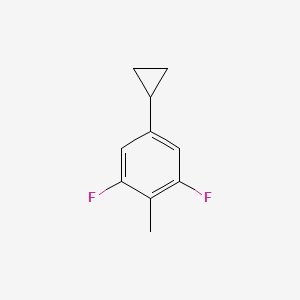

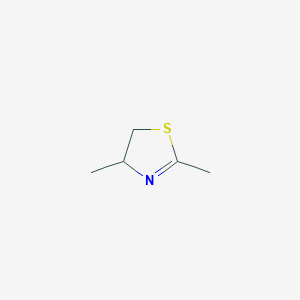
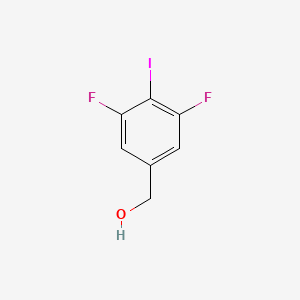
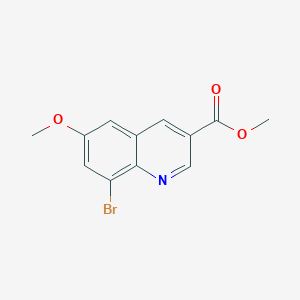
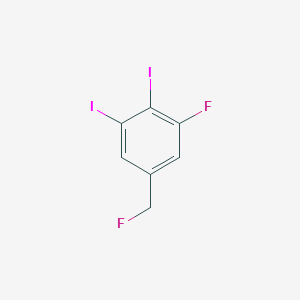
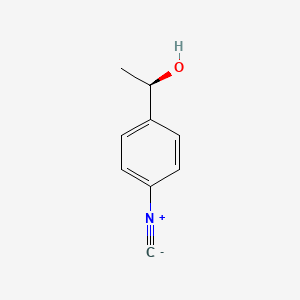

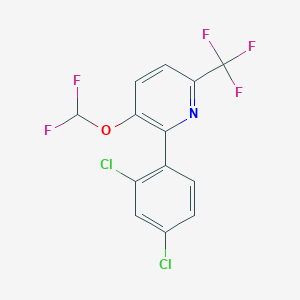
![Methyl 7-ethyl-4,5-dihydronaphtho[2,1-d]isoxazole-3-carboxylate](/img/structure/B14036477.png)
